molecular formula C60H94O16 B134708 Gambieric acid B CAS No. 141363-65-7

Gambieric acid B

Cat. No. B134708
M. Wt: 1071.4 g/mol
InChI Key: PLNXKBYHTXJJIY-ZAXYGDKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gambieric acid B is a natural product that has been isolated from the marine dinoflagellate Gambierdiscus toxicus, which is known to produce ciguatoxins responsible for ciguatera fish poisoning. Gambieric acid B has been found to exhibit potent neurotoxicity, which has led to significant interest in its synthesis, mechanisms of action, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of gambieric acid B involves its interaction with voltage-gated sodium channels. It has been shown to bind to the extracellular surface of the channel and block the flow of sodium ions through the channel pore. This results in the inhibition of action potential generation and propagation in neurons.

Biochemical And Physiological Effects

The biochemical and physiological effects of gambieric acid B are primarily related to its interaction with voltage-gated sodium channels. It has been shown to cause depolarization block in neurons, which can lead to paralysis and death. In addition, it has been shown to induce the release of neurotransmitters such as glutamate, which can lead to excitotoxicity and neuronal damage.

Advantages And Limitations For Lab Experiments

One advantage of using gambieric acid B in lab experiments is its potency and specificity for voltage-gated sodium channels. This makes it a useful tool for studying the physiological and pathological roles of sodium channels in the nervous system. However, one limitation is its neurotoxicity, which can make it difficult to work with and potentially hazardous to researchers.

Future Directions

There are several future directions for research on gambieric acid B. One area of interest is the development of new synthetic methods for producing gambieric acid B and related analogs. Another area of interest is the identification of new targets for gambieric acid B, which could lead to the development of new therapeutic agents for neurological disorders. Finally, there is a need for further research on the pharmacokinetics and toxicity of gambieric acid B, which could inform its potential use as a research tool or therapeutic agent.

Scientific Research Applications

Gambieric acid B has been found to exhibit potent neurotoxicity, which has led to significant interest in its potential applications in scientific research. It has been shown to be a potent blocker of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. This makes it a potentially useful tool for studying the physiological and pathological roles of sodium channels in the nervous system.

properties

CAS RN

141363-65-7

Product Name

Gambieric acid B

Molecular Formula

C60H94O16

Molecular Weight

1071.4 g/mol

IUPAC Name

(3S)-3-[(2R,3S,5R)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34S,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29,34-hexamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid

InChI

InChI=1S/C60H94O16/c1-31(19-32(2)29-61)20-42-34(4)22-48-57(8,75-42)28-45-54(72-48)55(65)60(11)50(70-45)27-44-53(76-60)33(3)13-12-14-40-39(68-44)15-16-46-58(9,73-40)30-59(10)49(71-46)26-43-41(74-59)17-18-56(7,66)47(69-43)25-37(62)24-38-21-35(5)52(67-38)36(6)23-51(63)64/h12-13,19,32-33,35-50,52-55,61-62,65-66H,4,14-18,20-30H2,1-3,5-11H3,(H,63,64)/b13-12-,31-19+/t32-,33+,35+,36+,37-,38-,39+,40-,41+,42-,43-,44-,45-,46-,47+,48-,49+,50+,52-,53+,54-,55+,56+,57+,58+,59-,60+/m1/s1

InChI Key

PLNXKBYHTXJJIY-ZAXYGDKESA-N

Isomeric SMILES

C[C@H]1C[C@@H](O[C@H]1[C@@H](C)CC(=O)O)C[C@H](C[C@H]2[C@@](CC[C@H]3[C@H](O2)C[C@H]4[C@](O3)(C[C@]5([C@H](O4)CC[C@H]6[C@H](O5)C/C=C\[C@@H]([C@H]7[C@H](O6)C[C@H]8[C@](O7)([C@H]([C@H]9[C@H](O8)C[C@]1([C@H](O9)CC(=C)[C@H](O1)C/C(=C/[C@@H](C)CO)/C)C)O)C)C)C)C)(C)O)O

SMILES

CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)(C)O)O

Canonical SMILES

CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)(C)O)O

synonyms

Gambieric acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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